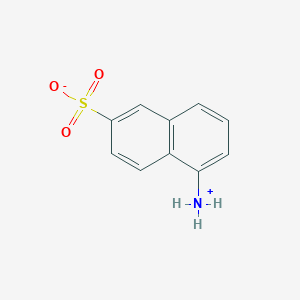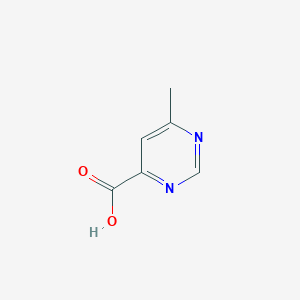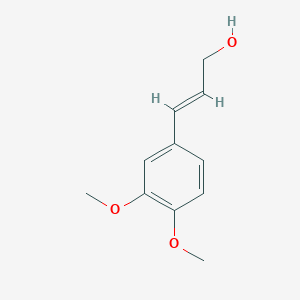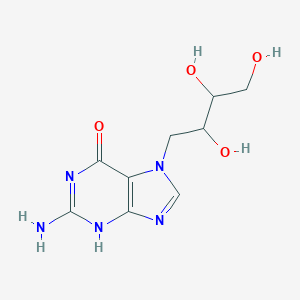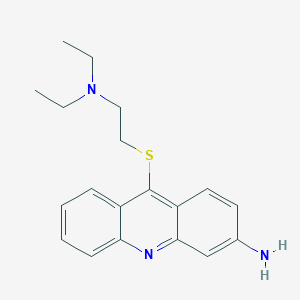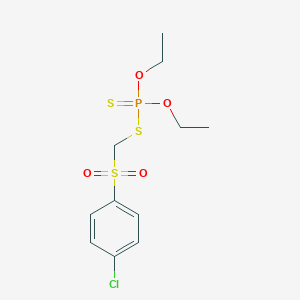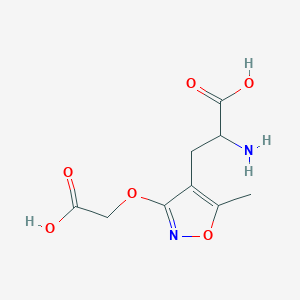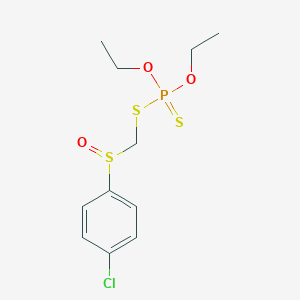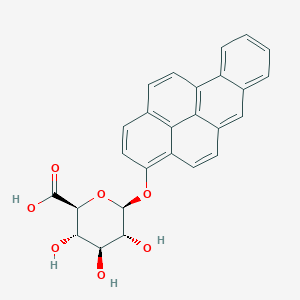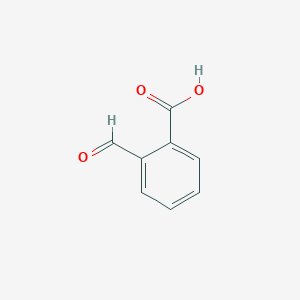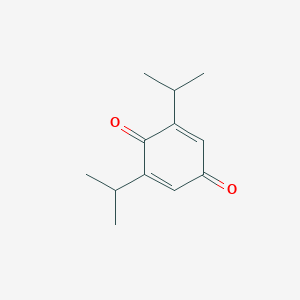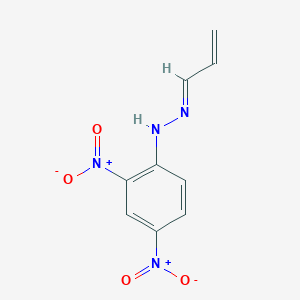
アクロレイン2,4-ジニトロフェニルヒドラゾン
概要
説明
Acrolein 2,4-dinitrophenylhydrazone: is a derivative of acrolein, formed by the reaction of acrolein with 2,4-dinitrophenylhydrazine. This compound is often used in analytical chemistry as a reagent for the detection and quantification of aldehydes and ketones. It is characterized by its molecular formula C9H8N4O4 and a molecular weight of 236.18 g/mol .
科学的研究の応用
Chemistry: Acrolein 2,4-dinitrophenylhydrazone is widely used as a reagent in analytical chemistry for the detection and quantification of aldehydes and ketones. It forms stable hydrazone derivatives that can be easily analyzed using techniques such as high-performance liquid chromatography (HPLC) .
Biology and Medicine: In biological research, acrolein 2,4-dinitrophenylhydrazone is used to study the presence and effects of aldehydes in biological samples. It helps in understanding the role of aldehydes in various physiological and pathological processes .
Industry: The compound is used in environmental monitoring to detect aldehydes in air and water samples. It is also employed in quality control processes in the chemical and pharmaceutical industries .
作用機序
Target of Action
Acrolein 2,4-dinitrophenylhydrazone primarily targets the proteins and other macromolecules of cells lining the respiratory tract . The high reactivity of acrolein towards the thiol and amino groups of amino acids may cause damage to cell proteins .
Mode of Action
The compound interacts with its targets through its chemical reactivity. It binds to the thiol and amino groups of amino acids, leading to protein damage . This interaction can induce oxidative stress in cells, contributing to the disruption of cell membranes and damage to DNA and mitochondria .
Biochemical Pathways
The affected pathways primarily involve oxidative stress and inflammation. The compound’s interaction with cellular proteins can lead to the induction of oxidative stress . This can further trigger chronic inflammation, contributing to a cycle of necrosis-induced inflammation leading to more necrosis and oxidative damage .
Result of Action
The action of Acrolein 2,4-dinitrophenylhydrazone results in changes in the cell membrane and cytosol proteins . It stiffens the cell membrane of erythrocytes and increases their osmotic sensitivity . Moreover, it significantly reduces the non-enzymatic antioxidant potential of the cytosol compared to the control .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Acrolein 2,4-dinitrophenylhydrazone. For instance, high concentrations of acrolein are found in polluted air and cigarette smoke, which can enhance the compound’s effects . Additionally, factors such as pH, temperature, and the presence of other reactive species can potentially affect the compound’s stability and reactivity.
生化学分析
Biochemical Properties
Acrolein 2,4-dinitrophenylhydrazone plays a significant role in biochemical reactions, particularly in the detection of carbonyl compounds. It interacts with enzymes, proteins, and other biomolecules that contain carbonyl groups. The compound forms a stable hydrazone derivative with these carbonyl groups, which can then be detected and quantified using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) . This interaction is crucial for studying oxidative stress and lipid peroxidation, as carbonyl compounds are often markers of these processes.
Cellular Effects
Acrolein 2,4-dinitrophenylhydrazone has been shown to affect various types of cells and cellular processes. It can alter cell membrane fluidity and increase the osmotic sensitivity of erythrocytes . The compound also influences cell signaling pathways and gene expression by interacting with proteins and enzymes involved in these processes. For example, exposure to acrolein 2,4-dinitrophenylhydrazone can lead to changes in the levels of thiol, amino, and carbonyl groups in cell membrane and cytosol proteins .
Molecular Mechanism
The molecular mechanism of acrolein 2,4-dinitrophenylhydrazone involves its interaction with carbonyl groups in biomolecules. The compound forms a stable hydrazone derivative with these groups, which can inhibit or activate enzymes depending on the specific interaction . This binding can lead to changes in gene expression and cellular metabolism, as the modified biomolecules may have altered functions or stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acrolein 2,4-dinitrophenylhydrazone can change over time. The compound is relatively stable, but its hydrazone derivatives can undergo isomerization in the presence of acids . This can affect the accuracy of analytical measurements, as the equilibrium between different isomers may shift over time. Long-term exposure to acrolein 2,4-dinitrophenylhydrazone can also lead to cumulative changes in cellular function, such as increased oxidative stress and protein damage .
Dosage Effects in Animal Models
The effects of acrolein 2,4-dinitrophenylhydrazone in animal models vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity and adverse effects . For example, high doses of acrolein 2,4-dinitrophenylhydrazone can cause oxidative damage to proteins and lipids, leading to cell death and tissue damage . Threshold effects may also be observed, where a certain dosage level is required to elicit a measurable response.
Metabolic Pathways
Acrolein 2,4-dinitrophenylhydrazone is involved in metabolic pathways related to oxidative stress and lipid peroxidation. It interacts with enzymes such as aldehyde dehydrogenase and glutathione S-transferase, which are involved in the detoxification of reactive aldehydes . The compound can also affect metabolic flux and metabolite levels by modifying the activity of these enzymes and altering the balance of reactive oxygen species in cells .
Transport and Distribution
Within cells and tissues, acrolein 2,4-dinitrophenylhydrazone is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to specific proteins may target acrolein 2,4-dinitrophenylhydrazone to certain cellular compartments, where it can exert its effects on local biomolecules .
Subcellular Localization
The subcellular localization of acrolein 2,4-dinitrophenylhydrazone is influenced by targeting signals and post-translational modifications . These factors can direct the compound to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum. The localization of acrolein 2,4-dinitrophenylhydrazone can affect its activity and function, as it may interact with different sets of biomolecules in different cellular environments .
準備方法
Synthetic Routes and Reaction Conditions: Acrolein 2,4-dinitrophenylhydrazone is synthesized through a condensation reaction between acrolein and 2,4-dinitrophenylhydrazine. The reaction typically occurs in the presence of an acid catalyst, such as trifluoroacetic acid, which facilitates the formation of the hydrazone derivative .
Industrial Production Methods: While specific industrial production methods for acrolein 2,4-dinitrophenylhydrazone are not extensively documented, the general approach involves the use of solid-phase extraction techniques to purify the compound. This method ensures the removal of unreacted 2,4-dinitrophenylhydrazine, thereby yielding a high-purity product .
化学反応の分析
Types of Reactions: Acrolein 2,4-dinitrophenylhydrazone primarily undergoes condensation reactions, where it reacts with aldehydes and ketones to form hydrazone derivatives. This reaction is facilitated by the presence of an acid catalyst .
Common Reagents and Conditions:
Reagents: Acrolein, 2,4-dinitrophenylhydrazine, trifluoroacetic acid.
Conditions: The reaction is typically carried out in a methanol solution with concentrated sulfuric acid as a catalyst.
Major Products: The major product of the reaction between acrolein and 2,4-dinitrophenylhydrazine is acrolein 2,4-dinitrophenylhydrazone itself. This compound can further react with other carbonyl compounds to form various hydrazone derivatives .
類似化合物との比較
2,4-Dinitrophenylhydrazine: This compound is the precursor to acrolein 2,4-dinitrophenylhydrazone and is widely used for similar applications in detecting aldehydes and ketones.
Acetone-2,4-dinitrophenylhydrazone: Another hydrazone derivative used for the detection of acetone in various samples.
Uniqueness: Acrolein 2,4-dinitrophenylhydrazone is unique due to its specific reactivity with acrolein, making it particularly useful for detecting this aldehyde in complex mixtures. Its stability and ease of detection make it a valuable tool in both research and industrial applications .
特性
CAS番号 |
888-54-0 |
|---|---|
分子式 |
C9H8N4O4 |
分子量 |
236.18 g/mol |
IUPAC名 |
2,4-dinitro-N-[(Z)-prop-2-enylideneamino]aniline |
InChI |
InChI=1S/C9H8N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h2-6,11H,1H2/b10-5- |
InChIキー |
JJPZHGIYUVFTGG-YHYXMXQVSA-N |
SMILES |
C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
異性体SMILES |
C=C/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
888-54-0 |
ピクトグラム |
Irritant |
同義語 |
2-Propenal 2-(2,4-Dinitrophenyl)hydrazone; 2-Propenal (2,4-Dinitrophenyl)hydrazone; Acrolein (2,4-Dinitrophenyl)hydrazone; NSC 20692; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is acrolein 2,4-dinitrophenylhydrazone relevant in cyclophosphamide metabolism research?
A: Acrolein 2,4-dinitrophenylhydrazone is not a metabolite of cyclophosphamide itself. Instead, it serves as a valuable analytical tool for studying the metabolic pathway. Researchers utilize acrolein 2,4-dinitrophenylhydrazone to trap and analyze acrolein, a reactive and toxic byproduct generated during cyclophosphamide metabolism [, ]. This trapping method facilitates the detection and quantification of acrolein, providing insights into the drug's metabolic breakdown.
Q2: How is acrolein 2,4-dinitrophenylhydrazone used in the analysis of cyclophosphamide metabolism?
A: In the study by Cox et al. [], acrolein 2,4-dinitrophenylhydrazone was employed to investigate the specific position of hydroxylation on the cyclophosphamide molecule by rat liver microsomes. After incubating cyclophosphamide-4-d2 with the microsomes, the generated metabolites, including acrolein, were reacted with 2,4-dinitrophenylhydrazine. This reaction formed acrolein 2,4-dinitrophenylhydrazone, which was then analyzed using mass spectrometry. By examining the mass spectrum, researchers could determine the deuterium content and confirm that hydroxylation primarily occurred at the C-4 position of cyclophosphamide. This information is crucial for understanding the metabolic pathway and potential downstream effects of cyclophosphamide treatment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-3-methylbut-1-enyl]-1,3-thiazole](/img/structure/B143176.png)
